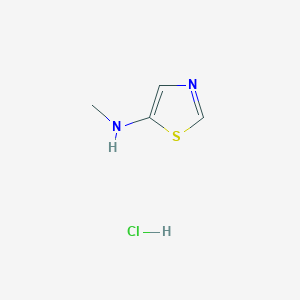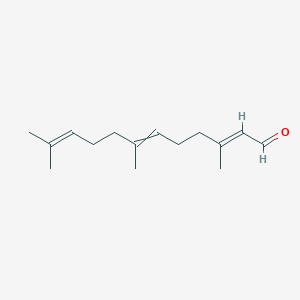![molecular formula C14H13F3N4O3 B14123418 Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- is a complex organic compound characterized by the presence of a morpholine ring, a trifluoromethoxyphenyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with morpholine and a suitable methanone precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine
- 4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole
- Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate
Uniqueness
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- stands out due to its unique combination of a morpholine ring, a trifluoromethoxyphenyl group, and a triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H13F3N4O3 |
|---|---|
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
morpholin-4-yl-[4-[4-(trifluoromethoxy)phenyl]triazol-2-yl]methanone |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-3-1-10(2-4-11)12-9-18-21(19-12)13(22)20-5-7-23-8-6-20/h1-4,9H,5-8H2 |
Clave InChI |
WODFKESLZCYUSH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14123362.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)

![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)

![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)
![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)

